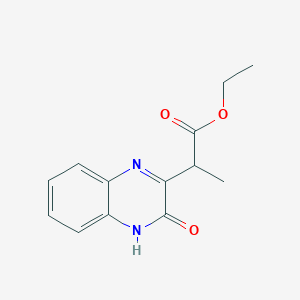

Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

Descripción general

Descripción

Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, also known as ODQ, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). ODQ has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating the role of sGC in various biological processes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antiviral and Anti-inflammatory Agents

Quinoxaline derivatives like Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate have been studied for their potential therapeutic properties. They exhibit antiviral and anti-inflammatory activities, making them candidates for drug development . The compound’s ability to inhibit viral replication and reduce inflammation could be harnessed to treat diseases ranging from common viral infections to more complex conditions like autoimmune disorders.

Pharmacology: Drug Design and Synthesis

In pharmacology, this compound’s structure is valuable for the design and synthesis of new drugs. Its chemical versatility allows for the creation of a broad range of substitution patterns, which can be tailored to target specific biological pathways . For instance, combining features from potent anti-HIV drug candidates has led to the study of hybrid structures that may enhance drug efficacy .

Biochemistry: Enzyme Inhibition

The compound’s quinoxaline core is structurally similar to nicotinamide adenine dinucleotide (NAD+), a coenzyme found in all living cells. This similarity allows it to act as an enzyme inhibitor , potentially interfering with the enzymes that pathogens use to replicate . Such inhibitors are crucial in developing treatments for diseases where pathogen replication is a key factor.

Materials Science: Organic Semiconductors

In materials science, Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate could be used to develop organic semiconductors . These materials are essential for creating flexible electronic devices. The compound’s stable ring structure and potential for various functionalizations make it a candidate for creating new semiconductor materials .

Chemical Engineering: Catalyst Design

This compound can be involved in catalyst design within chemical engineering. Its structure can be modified to create catalysts that facilitate specific chemical reactions, which is vital for manufacturing processes that require precise control over reaction conditions and outcomes .

Environmental Science: Pollutant Degradation

Finally, in environmental science, derivatives of quinoxaline have been explored for their ability to degrade pollutants. They could be used to break down harmful chemicals in the environment, contributing to waste treatment and pollution control efforts .

Mecanismo De Acción

Target of Action

Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is a derivative of quinoxaline. Quinoxaline derivatives have been found to exhibit a broad range of therapeutic properties, particularly antiviral and anti-inflammatory activities . .

Mode of Action

This allows for multiple diversification strategies to produce a broad range of substitution patterns .

Pharmacokinetics

27±01 g/cm3 , which may influence its bioavailability and distribution within the body.

Propiedades

IUPAC Name |

ethyl 2-(3-oxo-4H-quinoxalin-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(17)8(2)11-12(16)15-10-7-5-4-6-9(10)14-11/h4-8H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOVFRILKMNGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=NC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344779 | |

| Record name | ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |

CAS RN |

63186-18-5 | |

| Record name | ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1214685.png)

![(1-Hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate](/img/structure/B1214686.png)

![2-[[6,6-dimethyl-2-(propan-2-ylthio)-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-4-yl]thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1214688.png)

![2-[[(5S,6S)-5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxy-propanoic acid](/img/structure/B1214693.png)

![4-amino-1-[(2S,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one](/img/structure/B1214696.png)

![Imidazo[1,5-a]pyridine](/img/structure/B1214698.png)

![2,6-Bis[[4-[3-(dimethylamino)propoxy]phenyl]methylidene]cyclohexan-1-one](/img/structure/B1214701.png)